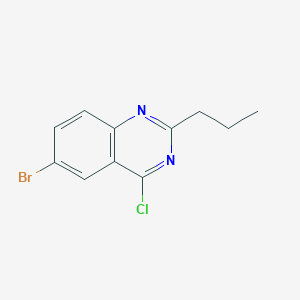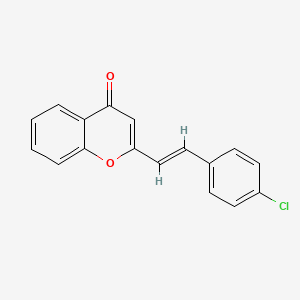![molecular formula C19H16O2 B15063969 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one CAS No. 51358-00-0](/img/structure/B15063969.png)
1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one is an organic compound that features a combination of a naphthalene ring and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one typically involves the reaction of 4-methylphenylacetic acid with naphthol in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-one: Similar structure but lacks the methylphenyl group.
1-(4-Methoxynaphthalen-1-yl)ethan-1-one: Contains a methoxy group instead of a methylphenyl group.
Uniqueness
1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one is unique due to the presence of both a naphthalene ring and a methylphenyl group, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
51358-00-0 |
|---|---|
Molekularformel |
C19H16O2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2-naphthalen-1-yloxyethanone |
InChI |
InChI=1S/C19H16O2/c1-14-9-11-16(12-10-14)18(20)13-21-19-8-4-6-15-5-2-3-7-17(15)19/h2-12H,13H2,1H3 |
InChI-Schlüssel |
DCEBKWBPKLRFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazol-3-amine](/img/structure/B15063889.png)
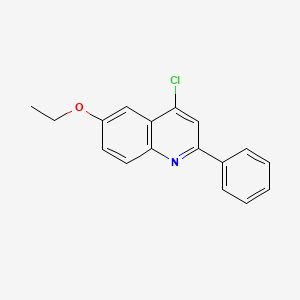
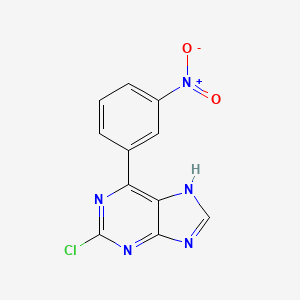

![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)

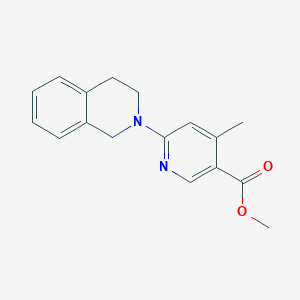
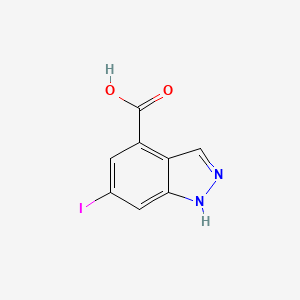
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)


